XLogP3 Lipophilicity Comparison with the 4‑Ethyl Analog
The target compound exhibits a computed XLogP3 of 3.0, whereas the closest commercially listed 4‑alkyl analog, 4‑ethyl‑N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl)benzamide (CAS 1421466‑50‑3), has a calculated XLogP3 of 2.7 [1][2]. The +0.3 log unit difference arises from the trifluoromethoxy group replacing an ethyl substituent and indicates a measurable increase in lipophilicity that could influence membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4‑ethyl‑N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl)benzamide (CAS 1421466‑50‑3); XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | PubChem-computed XLogP3 values for the neutral form of each compound (PubChem release 2025.09.15) [1][2]. |
Why This Matters
The higher lipophilicity of the target compound may translate into greater passive membrane permeability, but it also raises the need for solubility optimization; procurement decisions should consider that the 4‑ethyl analog cannot replicate this property without an experimental ADME confirmation.
- [1] PubChem. Compound Summary for CID 71803993, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1421505-56-7 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for CID of 4‑ethyl‑N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl)benzamide (CAS 1421466‑50‑3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
